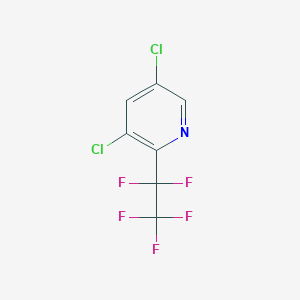

3,5-Dichloro-2-pentafluoroethyl-pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F5N/c8-3-1-4(9)5(15-2-3)6(10,11)7(12,13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNHBNRNVUNAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C(F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223540 | |

| Record name | 3,5-Dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-44-5 | |

| Record name | 3,5-Dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dichloro 2 Pentafluoroethyl Pyridine and Its Precursors

De Novo Synthesis Strategies for the Pyridine (B92270) Core Featuring Pentafluoroethyl and Dichloro Functionalities

Constructing the substituted pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful approach to installing the desired functionalities from the outset. chemrxiv.org These methods are particularly valuable when the required substitution pattern is difficult to achieve through the functionalization of a pre-formed pyridine ring. acsgcipr.org Classic methods like the Hantzsch or Chichibabin syntheses often lack the specific control needed for complex targets. organic-chemistry.orgwikipedia.org Modern strategies, however, provide more versatile and controlled routes.

A plausible de novo strategy for 3,5-dichloro-2-pentafluoroethyl-pyridine would involve the condensation of building blocks already containing the necessary chloro- and pentafluoroethyl-moieties. For example, a [3+3] type condensation could be envisioned, combining a 1,3-dicarbonyl equivalent with an enamine or a related nitrogen-containing species.

| De Novo Synthesis Approach | Description | Key Features | Reference Example |

| Kröhnke Pyridine Synthesis | Involves the reaction of α‐pyridinium (B92312) methyl ketone salts with α,β‐unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. | Modular; allows for variation in substituents based on starting materials. | researchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | A condensation reaction between an enamine and a propargyl ketone, which cyclizes and aromatizes to form the pyridine ring. | Effective for producing polysubstituted pyridines. | organic-chemistry.org |

| Copper/Iminium Catalysis | A synergistic approach using a copper(I) salt and a secondary amine to catalyze the [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes. | Redox-neutral process; proceeds under mild conditions with broad functional group tolerance. acs.org | acs.org |

| Visible-Light-Enabled Aza-6π Electrocyclization | A biomimetic approach that uses visible light to trigger an electrocyclization to form the pyridine ring, often without the need for metal catalysts or oxidants. | Green chemistry approach; high efficiency. organic-chemistry.org | organic-chemistry.org |

Achieving the precise 3,5-dichloro substitution pattern is a significant challenge due to the electronic nature of the pyridine ring, which typically directs electrophilic substitution to the 3- and 5-positions, but can be complicated by the presence of other substituents. Direct electrophilic chlorination of pyridine itself is often sluggish. wikipedia.org Therefore, regioselective methods often rely on activating the ring, using pre-existing functional groups to direct the chlorination, or employing halogen exchange on a polychlorinated precursor.

One effective strategy involves the halogen exchange reaction of pentachloropyridine (B147404) with potassium fluoride (B91410) in a dipolar aprotic solvent like N-methylpyrrolidone (NMP). google.comgoogleapis.com By carefully controlling the reaction temperature (100-170°C) and stoichiometry, one can selectively replace the fluorines at the 2, 4, and 6 positions to yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). google.comgoogle.com This intermediate is a valuable precursor for further functionalization.

Another approach is the directed halogenation of substituted pyridines. For instance, the presence of an amino group at the 2-position strongly activates the ring and directs halogenation. A method using LiCl as a chlorine source in the presence of Selectfluor can achieve regioselective chlorination of 2-aminopyridines, often with high yields. rsc.org The directing effect of the pentafluoroethyl group at the 2-position would need to be considered; as an electron-withdrawing group, it deactivates the ring, making subsequent electrophilic chlorination at the 3- and 5-positions challenging but feasible under forcing conditions.

| Halogenation Method | Reagents/Conditions | Selectivity | Key Advantages |

| Halogen Exchange | Pentachloropyridine, KF, NMP solvent, 100-170°C | Produces 3,5-dichloro-2,4,6-trifluoropyridine | High yield, rapid rate, avoids over-fluorination. google.com |

| Selectfluor-Promoted Chlorination | 2-Aminopyridine, LiCl, Selectfluor, DMF | High regioselectivity directed by the amino group | Mild conditions, good to high yields. rsc.org |

| Direct Electrophilic Chlorination | Pyridine, Cl₂, Lewis acid catalyst | Primarily C-3 and C-5, but often requires harsh conditions and can lead to mixtures. | Conceptually simple. |

| N-Oxide Strategy | Pyridine N-oxide, chlorinating agent | Can alter the regioselectivity compared to the parent pyridine. | Enhances reactivity towards both electrophilic and nucleophilic attack. wikipedia.org |

The introduction of the C2F5 group is typically accomplished using specialized perfluoroalkylating agents. Pentafluoroethyl iodide (C2F5I) is a widely used precursor for generating the pentafluoroethyl radical or a corresponding organometallic reagent. fluorine1.ru The synthesis of C2F5I itself can be achieved from readily available perfluoropropylene. fluorine1.ru

For the synthesis of 2-pentafluoroethyl-pyridine, several strategies can be employed:

Radical Perfluoroalkylation: A classic approach is the Minisci reaction, which involves the generation of alkyl radicals that preferentially attack the electron-deficient pyridine ring at the C2 and C4 positions. acs.org Using a source of pentafluoroethyl radicals (e.g., from C2F5I via photolysis or with a radical initiator) would be a direct method.

Metal-Catalyzed Cross-Coupling: A more controlled method involves the cross-coupling of a halogenated pyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) with a pentafluoroethyl-containing organometallic reagent. While less common than trifluoromethylation, reagents like (pentafluoroethyl)trimethylsilane (B31909) in the presence of a copper or palladium catalyst could facilitate this transformation. An analogous synthesis for 3,5-dichloro-2-(trifluoromethyl)pyridine (B1331111) uses (trifluoromethyl)trimethylsilane (B129416) with 3,5-dichloro-2-iodopyridine. chemicalbook.com

Direct C-H Functionalization: Modern transition-metal-catalyzed C-H activation provides a direct route for introducing substituents without pre-functionalization. thieme-connect.com A catalytic system could potentially mediate the direct coupling of pyridine with a pentafluoroethyl source, although C2-selectivity can be a challenge. thieme-connect.compkusz.edu.cn

Functionalization of Precursor Molecules Towards 3,5-Dichloro-2-pentafluoroethyl-pyridine

Given the challenges of installing all three substituents simultaneously, a stepwise functionalization of a pyridine precursor is a more practical and common approach. researchgate.netnih.gov Two logical synthetic pathways can be proposed:

Pathway A: Chlorination followed by Perfluoroalkylation

Step 1: Synthesis of 3,5-dichloropyridine. This can be achieved through various methods, including the cyclization of precursors like 3,5-dichloro-2-pentanone. google.com

Step 2: Introduction of the pentafluoroethyl group at the C2 position. This would likely require lithiation or another metal-halogen exchange at the 2-position, followed by quenching with an electrophilic C2F5 source (e.g., C2F5I). Alternatively, a transition-metal-catalyzed C-H activation could be employed, directed to the C2 position. thieme-connect.comresearchgate.net

Pathway B: Perfluoroalkylation followed by Chlorination

Step 1: Synthesis of 2-pentafluoroethyl-pyridine. This can be prepared via methods described in section 2.1.2, such as a radical reaction on pyridine.

Step 2: Dichlorination at the 3 and 5 positions. The C2F5 group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, this deactivation is most pronounced at the ortho (C3) and para (C4) positions, potentially allowing for chlorination at the meta positions (C3 and C5) under specific, often harsh, conditions.

The choice between these pathways would depend on the feasibility and regioselectivity of each step. Pathway A might offer better control, as the introduction of the C2F5 group onto a pre-existing dichlorinated ring could be more selective than the dichlorination of a C2F5-substituted pyridine.

Catalytic Approaches in the Synthesis of 3,5-Dichloro-2-pentafluoroethyl-pyridine

Catalysis is indispensable in modern organic synthesis for its ability to provide efficient, selective, and mild reaction pathways. acsgcipr.org Both transition-metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of complex pyridines.

Transition metals such as palladium, rhodium, copper, and iridium are at the forefront of pyridine functionalization. nih.gov These catalysts enable reactions that are otherwise difficult or impossible, particularly direct C-H bond activation and cross-coupling reactions. thieme-connect.comresearchgate.net

Palladium (Pd) Catalysis: Pd catalysts are extensively used for cross-coupling reactions (e.g., Suzuki, Stille, Hiyama) to form C-C bonds. A plausible route to the target molecule could involve a Suzuki coupling of 2-bromo-3,5-dichloropyridine (B80469) with a pentafluoroethylboron reagent.

Copper (Cu) Catalysis: Copper catalysts are often used for coupling reactions involving N-oxides and organoboron reagents. nih.gov They are also key in certain de novo syntheses, where they can act as both a redox agent and a Lewis acid. acs.org For instance, a copper-catalyzed reaction could be used to introduce the C2F5 group from a reagent like (pentafluoroethyl)trimethylsilane. chemicalbook.com

Iridium (Ir) and Rhodium (Rh) Catalysis: These metals are particularly noted for their ability to catalyze C-H activation and functionalization. researchgate.net Iridium catalysts have shown unusual meta-selectivity in some C-H additions to pyridines, while rhodium has been used in asymmetric reductive Heck reactions to create chiral substituted piperidines from dihydropyridine (B1217469) precursors. semanticscholar.org

| Catalyst System | Reaction Type | Example Application | Reference |

| Pd(OAc)₂ / Ligand | Suzuki or Stille Cross-Coupling | Coupling of a halopyridine with an organoboron or organotin reagent to form a C-C bond. | researchgate.net |

| CuI / Amine Ligand | [3+3] Cycloaddition | Synergistic catalysis for de novo pyridine synthesis from oximes and enals. acs.org | acs.org |

| [Rh(cod)Cl]₂ / Ligand | Asymmetric Reductive Heck | Carbometalation of a dihydropyridine to form 3-substituted tetrahydropyridines. semanticscholar.org | semanticscholar.org |

| Ir-based Catalysts | C-H Addition | Selective addition of pyridine C-H bonds to aldehydes, sometimes with meta-selectivity. | researchgate.net |

In recent years, organocatalysis and metal-free reactions have emerged as powerful, sustainable alternatives to transition-metal catalysis. researchgate.net These methods avoid the cost and potential toxicity of heavy metals.

Photochemical Organocatalysis: Light-driven processes can generate highly reactive intermediates under mild conditions. For example, a dithiophosphoric acid has been identified as an organocatalyst that can facilitate the functionalization of pyridines. acs.org It acts sequentially as a Brønsted acid, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.org This type of methodology could be adapted for C-C bond formation.

Radical Reactions: Metal-free radical reactions, such as the Minisci reaction, can be initiated by non-metallic reagents or photochemically. acs.org These are particularly effective for functionalizing electron-deficient heterocycles like pyridine at the C2/C4 positions.

Base-Promoted Reactions: Certain transformations can be achieved simply by using a strong base under metal-free conditions. For instance, base-promoted reactions of enaminones have been used to synthesize polysubstituted pyridines. organic-chemistry.org

These catalytic strategies provide a diverse toolbox for chemists to approach the synthesis of complex molecules like 3,5-dichloro-2-pentafluoroethyl-pyridine, enabling the construction of the pyridine core and the precise installation of its functional groups with increasing efficiency and control.

Principles of Green Chemistry and Scalability in the Synthesis of 3,5-Dichloro-2-pentafluoroethyl-pyridine

The industrial production of complex organofluorine compounds like 3,5-dichloro-2-pentafluoroethyl-pyridine necessitates a strong focus on green chemistry principles and process scalability to ensure environmental sustainability, safety, and economic viability.

Green Chemistry Considerations:

The application of green chemistry to the synthesis of fluorinated pyridines aims to minimize environmental impact and improve process safety. dovepress.com Recent advancements focus on several key areas:

Energy Efficiency: Methodologies that reduce energy consumption are central to green synthesis. Microwave-assisted synthesis has emerged as a valuable tool, often leading to dramatically shorter reaction times, higher yields, and purer products compared to conventional heating. acs.orgnih.gov

Atom Economy and Reaction Design: One-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize the need for purification of intermediates, and decrease solvent usage and waste generation. acs.orgnih.gov Designing synthetic routes that build the pyridine ring around the desired fluoroalkyl group from simple starting materials can also be a strategy for a more efficient and scalable process. nih.gov

Scalability and Process Optimization:

Scaling up the synthesis from the laboratory bench to industrial production presents numerous challenges, particularly concerning safety, cost, and consistency.

Continuous Flow Processing: For hazardous reactions such as those involving highly corrosive hydrogen fluoride or exothermic steps, continuous flow microreactors offer a safer and more efficient alternative to traditional batch reactors. google.com Continuous flow systems allow for precise control over reaction parameters (temperature, pressure, stoichiometry), enhanced heat and mass transfer, and easier scalability. This technology is particularly advantageous for large-scale production due to its operational safety and potential for automation. google.com A key strategy for scalability in fluorination reactions is the continuous removal of the lower-boiling point product by distillation as it is formed, which drives the reaction equilibrium toward the product and simplifies purification. google.com

Process Control: In large-scale production, robust process control is essential to ensure consistent product quality. This includes monitoring reaction progress in real-time and maintaining stable conditions, which is often more achievable in continuous flow setups than in large batch reactors.

By integrating these green chemistry principles and scalable technologies, the synthesis of 3,5-dichloro-2-pentafluoroethyl-pyridine and its precursors can be optimized for efficient, safe, and sustainable industrial-scale production.

Elucidating the Chemical Reactivity and Transformation Pathways of 3,5 Dichloro 2 Pentafluoroethyl Pyridine

Reactivity of the Dichloro Substituents in 3,5-Dichloro-2-pentafluoroethyl-pyridine

The two chlorine atoms at the C-3 and C-5 positions are the most common sites for chemical modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic halides. libretexts.org In 3,5-dichloro-2-pentafluoroethyl-pyridine, the pyridine (B92270) nitrogen and the C-2 pentafluoroethyl group significantly activate the ring towards attack by nucleophiles. wikipedia.orgnumberanalytics.com The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

The regioselectivity of the substitution is a critical aspect. Studies on similarly substituted heterocycles, such as 2-substituted-3,5-dichloropyrazines, have shown that a strong electron-withdrawing group at the 2-position preferentially directs nucleophilic attack to the 5-position. researchgate.net In the case of 3,5-dichloro-2-pentafluoroethyl-pyridine, the pentafluoroethyl group is a potent electron-withdrawing substituent. This effect, combined with the activation provided by the ring nitrogen, makes the C-5 position the more likely site for initial nucleophilic attack over the C-3 position. The negative charge in the Meisenheimer intermediate formed by attack at C-5 can be delocalized onto the pyridine nitrogen, which is a stabilizing factor.

Common nucleophiles used in SNAr reactions on chloropyridines include alkoxides, thiolates, and amines. rsc.orgyoutube.com These reactions are often performed in polar aprotic solvents like DMSO and may require heating to proceed at a practical rate. rsc.orgyoutube.com

Table 1: Predicted Regioselectivity in SNAr Reactions This table is based on established principles of SNAr reactivity on substituted pyridines.

| Position of Attack | Activating Factors | Predicted Outcome |

| C-5 | - Para to pyridine nitrogen- Influence of C-2 electron-withdrawing group researchgate.net | Major Product |

| C-3 | - Ortho to C-2 electron-withdrawing group | Minor Product or Not Observed |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. nih.govorganic-chemistry.org These methods can be applied to 3,5-dichloro-2-pentafluoroethyl-pyridine to replace one or both chlorine atoms with various organic groups (e.g., aryl, alkyl). The Suzuki reaction typically involves an organoboron reagent (like an arylboronic acid), a palladium catalyst, and a base. nih.govorganic-chemistry.org

Selective mono-arylation is often achievable by carefully controlling reaction conditions. For instance, in the Suzuki coupling of 2,3,5-trichloropyridine, the chlorine at the 2-position is selectively replaced, demonstrating that differential reactivity of halogen atoms can be exploited. nih.gov For 3,5-dichloro-2-pentafluoroethyl-pyridine, it is anticipated that the C-5 chlorine would be more reactive in many cross-coupling reactions due to electronic factors, allowing for sequential functionalization.

The Heck reaction, another palladium-catalyzed process, couples aryl halides with alkenes. organic-chemistry.orgnih.gov This reaction could be used to introduce vinyl groups at the C-3 or C-5 positions of the pyridine ring. The reaction typically yields the trans-substituted alkene as the major product. organic-chemistry.org

Reductive dehalogenation offers a pathway to remove the chlorine substituents, replacing them with hydrogen. This transformation can be achieved using various reducing agents, often in the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source. This allows for the synthesis of 2-pentafluoroethyl-pyridine derivatives that are otherwise difficult to access.

Table 2: Representative Cross-Coupling Reactions for Dichloropyridines

| Reaction Name | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃) | Aryl-substituted pyridine | nih.govresearchgate.net |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkene-substituted pyridine | organic-chemistry.orgnih.gov |

Transformations Involving the Pentafluoroethyl Moiety of 3,5-Dichloro-2-pentafluoroethyl-pyridine

The pentafluoroethyl group is generally stable, but its C-F bonds can undergo specific chemical transformations.

Defluorofunctionalization involves the cleavage of one or more C-F bonds and the formation of a new bond. While the C-F bond is the strongest single bond to carbon, methods have been developed to achieve its transformation. For fluoroalkylarenes, these reactions can include reductive defluorination or substitution of a fluorine atom. Such strategies might involve organometallic reagents or specific catalytic systems designed to activate the strong C-F bond. These transformations provide access to partially fluorinated or non-fluorinated derivatives, expanding the synthetic utility of the parent molecule. acs.org

The generation of a radical on the fluoroalkyl chain can lead to various transformations. Fluoroalkyl radicals are key intermediates in many reactions. nih.gov The formation of a pyridyl radical can be achieved through single-electron reduction of the halogenated pyridine core, which can then participate in reactions like hydroarylation of alkenes. nih.gov While this typically involves the aryl halide bond, specific conditions could potentially promote radical formation on the side chain. Photoredox catalysis is a modern tool that could enable such transformations, potentially leading to alkylation or amination at the fluoroalkyl group under mild conditions. rsc.org

Reactivity of the Pyridine Nitrogen and Aromatic Ring System in 3,5-Dichloro-2-pentafluoroethyl-pyridine

The pyridine nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic and nucleophilic character. wikipedia.orggcwgandhinagar.com It readily reacts with electrophiles such as proton acids to form salts and with alkyl halides to form quaternary pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com The nitrogen can also be oxidized, typically using a peracid, to form the corresponding pyridine N-oxide. wikipedia.orgwuxiapptec.com

However, the presence of three strong electron-withdrawing groups (two Cl, one C₂F₅) significantly reduces the basicity of the nitrogen atom compared to unsubstituted pyridine.

Electrophilic aromatic substitution on the carbon atoms of the pyridine ring is extremely challenging. The ring is highly deactivated by the combined electron-withdrawing effects of the substituents and the ring nitrogen itself. quimicaorganica.orguoanbar.edu.iqlibretexts.org In the rare event that such a reaction occurs, substitution would be directed to the positions least deactivated, which are typically the C-3 and C-5 positions in a pyridine ring. quimicaorganica.orgquora.com Given that these positions are already occupied by chlorine atoms in the title compound, and the remaining C-4 and C-6 positions are highly deactivated, electrophilic substitution on the ring is considered synthetically unfeasible.

Coordination Chemistry Potential with Metal Centers

The ability of pyridine and its derivatives to act as ligands in transition metal complexes is a cornerstone of coordination chemistry. wikipedia.org Coordination typically occurs through the lone pair of electrons on the nitrogen atom, which acts as a Lewis base. wikipedia.org The stability and structure of the resulting complexes are highly dependent on the electronic and steric properties of the substituents on the pyridine ring.

For 3,5-Dichloro-2-pentafluoroethyl-pyridine, the coordination potential is significantly influenced by its unique substitution pattern. The two chlorine atoms at the 3- and 5-positions and the pentafluoroethyl group at the 2-position are potent electron-withdrawing groups. This electronic pull drastically reduces the electron density on the nitrogen atom, diminishing its Lewis basicity. It is well-documented that electron-withdrawing groups on pyridine ligands result in significant changes to the physicochemical properties of their metal complexes. nih.gov Consequently, 3,5-Dichloro-2-pentafluoroethyl-pyridine is expected to be a considerably weaker ligand than unsubstituted pyridine, forming less stable coordination complexes.

Furthermore, the steric bulk of the pentafluoroethyl group at the 2-position, adjacent to the nitrogen donor atom, presents a major challenge for coordination. Steric hindrance between ligands is a critical factor that can prevent or distort complex formation. wikipedia.org This is particularly true for substituents in the ortho (2- or 6-) positions of the pyridine ring. The formation of complexes with multiple bulky ligands, such as the common tetrakis(pyridine)metal complexes, would be sterically unfavorable. nih.gov Therefore, if coordination does occur, it would likely favor metal centers with lower coordination numbers or specific geometries that can accommodate the sterically demanding ligand.

While no specific metal complexes of 3,5-Dichloro-2-pentafluoroethyl-pyridine have been detailed in the literature, research on other substituted pyridines, such as 2-(diphenylphosphino)-pyridine, shows the formation of heterobimetallic and strained chelate ring complexes. rsc.org This suggests that while challenging, coordination is not impossible and could lead to novel structures with unique catalytic or material properties.

| Property | Unsubstituted Pyridine | 3,5-Dichloropyridine | 3,5-Dichloro-2-pentafluoroethyl-pyridine (Predicted) | Rationale for Prediction |

|---|---|---|---|---|

| Lewis Basicity | Moderate (pKa = 5.25) wikipedia.org | Low | Very Low | Strong electron-withdrawing effects of Cl and C2F5 groups reduce nitrogen lone pair availability. |

| Steric Hindrance at N | Low | Low | High | Bulky C2F5 group at the adjacent 2-position creates significant steric shielding of the nitrogen atom. wikipedia.org |

| Coordination Tendency | High | Moderate | Low | A combination of very low basicity and high steric hindrance makes coordination to metal centers unfavorable. |

| Potential Complex Type | Forms stable M(py)₄, M(py)₆ complexes. wikipedia.org | Forms stable complexes, though less readily than pyridine. | Likely limited to low-coordinate complexes or those with specific metal-ligand frameworks. | Steric constraints would likely prevent the formation of high-coordination number complexes like hexakis(pyridine) species. nih.gov |

Dearomatization and Hydrogenation Studies

The conversion of flat, aromatic pyridines into three-dimensional saturated piperidines is a crucial transformation in medicinal chemistry. nih.gov This is typically achieved through dearomatization or hydrogenation, processes that must overcome the inherent stability of the aromatic ring.

Dearomatization Nucleophilic dearomatization is a powerful strategy for synthesizing polysubstituted dihydropyridines. researchgate.net The reaction is thermodynamically challenging but is made more feasible when the pyridine ring is rendered electron-deficient by electron-withdrawing groups. nih.govmdpi.com These groups activate the ring toward attack by nucleophiles, such as hydrides or organometallic reagents.

Given the three potent electron-withdrawing substituents, 3,5-Dichloro-2-pentafluoroethyl-pyridine is an excellent theoretical candidate for nucleophilic dearomatization. The process would likely proceed via the addition of a strong nucleophile, potentially leading to a stable dihydropyridine (B1217469) product. Strategies often involve the initial activation of the pyridine nitrogen, for example with a chloroformate, followed by hydride reduction, which typically yields 1,2-dihydropyridines. nih.gov The substitution pattern on the target molecule could influence the regioselectivity of the nucleophilic attack.

Hydrogenation Catalytic hydrogenation is the most direct method for reducing pyridines to piperidines. rsc.org However, this approach faces significant challenges with functionalized pyridines. High temperatures and pressures are often required to overcome the aromaticity. thalesnano.comresearchgate.net A more critical issue for halogenated substrates is the propensity for dehalogenation to occur during catalytic hydrogenation. rsc.orgthalesnano.com

For 3,5-Dichloro-2-pentafluoroethyl-pyridine, catalytic hydrogenation would be expected to be complicated by the loss of the chlorine atoms. Studies using rhodium or platinum catalysts have shown that the hydrogenation of chloropyridines often results in dehalogenation alongside ring reduction. rsc.org Therefore, any attempt to hydrogenate this molecule would likely yield a mixture of products, including the desired (pentafluoroethyl)piperidine, its dechlorinated analogue, and various partially hydrogenated intermediates. The perfluoroalkyl group is generally stable under these conditions, but the C-Cl bonds are susceptible to hydrogenolysis.

| Reaction Pathway | Substrate | Predicted Outcome for 3,5-Dichloro-2-pentafluoroethyl-pyridine | Key Challenges & Considerations |

|---|---|---|---|

| Nucleophilic Dearomatization | Electron-deficient pyridines nih.gov | High reactivity expected. Likely to form a stable dihydropyridine derivative. | The high electrophilicity of the ring makes it a prime candidate, but the regioselectivity of nucleophilic attack would need to be determined. |

| Catalytic Hydrogenation | Halogenated pyridines rsc.orgthalesnano.com | Ring saturation is possible but will likely be accompanied by significant dehalogenation (loss of Cl atoms). | Achieving selective hydrogenation of the ring without cleaving the C-Cl bonds is a major synthetic challenge. The choice of catalyst and conditions would be critical. researchgate.net |

Mechanistic Investigations of 3,5-Dichloro-2-pentafluoroethyl-pyridine Reactivity

The reactivity of 3,5-Dichloro-2-pentafluoroethyl-pyridine is dominated by its highly electron-deficient nature. Mechanistic considerations primarily revolve around nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring.

In pyridine systems, nucleophilic attack is strongly favored at the 2-, 4-, and 6-positions, as the negative charge of the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. quimicaorganica.orgquora.com The reaction proceeds via a two-step addition-elimination mechanism.

For 3,5-Dichloro-2-pentafluoroethyl-pyridine, the pyridine ring is exceptionally activated towards SNAr. The potential leaving groups are the chlorine atoms at positions 3 and 5. However, nucleophilic attack at these positions is electronically disfavored because the resulting anionic charge cannot be stabilized by the ring nitrogen. quimicaorganica.org The more likely positions for nucleophilic attack are the unsubstituted C-4 and C-6 positions. Attack at these positions would generate a resonance-stabilized intermediate. While there is no leaving group at these positions, these intermediates could be trapped or participate in further reactions.

However, the most common SNAr pathway on highly halogenated pyridines involves the displacement of a halide. In related systems like pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position, followed by the 2- and 6-positions. rsc.orgnih.gov In the case of 3,5-Dichloro-2-pentafluoroethyl-pyridine, despite the chlorine atoms being at electronically unfavorable positions for the initial attack, the immense electron-withdrawing power of all substituents might enable substitution at C-3 or C-5, or more complex reaction pathways. A plausible mechanism for a substitution reaction would involve:

Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms of the ring, most likely C-4 or C-6, to form a resonance-stabilized anionic σ-complex (Meisenheimer intermediate).

Leaving Group Departure: If the attack occurs at a carbon bearing a leaving group (e.g., C-3 or C-5, though less likely), the subsequent expulsion of a chloride ion would restore aromaticity.

Given the structure, it is also conceivable that a strong nucleophile could attack the C-2 position, but this is sterically hindered by the pentafluoroethyl group. Therefore, the most probable reactive site for nucleophilic attack is the C-4 position, followed by C-6. Detailed computational studies would be necessary to fully elucidate the relative energy barriers for attack at each position and predict the most likely reaction pathway. nih.gov

Computational and Theoretical Studies on 3,5 Dichloro 2 Pentafluoroethyl Pyridine

Electronic Structure and Molecular Orbital Analysis of 3,5-Dichloro-2-pentafluoroethyl-pyridine

No dedicated studies on the electronic structure or molecular orbital analysis of 3,5-Dichloro-2-pentafluoroethyl-pyridine were found. Such an analysis would typically involve the calculation of molecular orbitals (e.g., HOMO and LUMO) to understand the electronic distribution and reactivity of the molecule.

Quantum Chemical Calculations of Reactivity Descriptors and Reaction Pathways

There is no available research detailing quantum chemical calculations of reactivity descriptors (such as chemical potential, hardness, and electrophilicity) or the theoretical investigation of reaction pathways for 3,5-Dichloro-2-pentafluoroethyl-pyridine. These calculations are crucial for predicting the chemical behavior and reaction mechanisms of a compound.

Conformational Analysis and Energetics of 3,5-Dichloro-2-pentafluoroethyl-pyridine

A conformational analysis, which would involve mapping the potential energy surface to identify stable conformers and transition states, has not been published for 3,5-Dichloro-2-pentafluoroethyl-pyridine. The energetics associated with its different spatial arrangements remain uncharacterized.

Spectroscopic Property Predictions for 3,5-Dichloro-2-pentafluoroethyl-pyridine

No computational studies predicting the spectroscopic properties (e.g., IR, Raman, NMR, UV-Vis spectra) of 3,5-Dichloro-2-pentafluoroethyl-pyridine could be located. Theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Modeling of Intermolecular Interactions and Crystal Packing Motifs

There are no published models of the intermolecular interactions or crystal packing motifs for 3,5-Dichloro-2-pentafluoroethyl-pyridine. This type of modeling helps in understanding the solid-state structure and properties of a compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3,5 Dichloro 2 Pentafluoroethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Dichloro-2-pentafluoroethyl-pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 3,5-Dichloro-2-pentafluoroethyl-pyridine, a multi-nuclear approach is essential to fully characterize its intricate structure, involving the analysis of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N isotopes.

A complete assignment of the structure of 3,5-Dichloro-2-pentafluoroethyl-pyridine requires data from several NMR-active nuclei.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons on the pyridine (B92270) ring. Due to the electron-withdrawing nature of the chlorine and pentafluoroethyl substituents, these protons would be expected to resonate at a downfield chemical shift. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton would also appear as a doublet.

¹³C NMR: The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon attached to the nitrogen and the pentafluoroethyl group (C2) and the carbons attached to the chlorine atoms (C3 and C5) are expected to be significantly downfield. The two carbons of the pentafluoroethyl group will also be observable and will show coupling to the fluorine atoms. Quaternary carbons, such as C2, C3, and C5, often exhibit lower intensity signals. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for characterizing the pentafluoroethyl group. chemenu.com It is expected to show two distinct multiplets corresponding to the -CF₂- and -CF₃ groups. The -CF₂- group will appear as a quartet due to coupling with the adjacent -CF₃ group, and the -CF₃ group will appear as a triplet due to coupling with the adjacent -CF₂- group. The chemical shifts will be characteristic of perfluoroalkyl chains attached to an aromatic ring. The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap.

¹⁵N NMR: While less common, ¹⁵N NMR could provide additional structural confirmation. The chemical shift of the nitrogen atom in the pyridine ring would be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹⁹F NMR Data for 3,5-Dichloro-2-pentafluoroethyl-pyridine

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) |

|---|---|---|---|

| H-4 | 7.5 - 8.0 | d | ~2-3 Hz |

| H-6 | 8.5 - 9.0 | d | ~2-3 Hz |

| -CF₂- | -110 to -120 | q | ~5-10 Hz |

| -CF₃ | -80 to -90 | t | ~5-10 Hz |

Note: Predicted values are based on data for analogous fluorinated and chlorinated pyridines.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of the molecule. researchgate.netaps.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-6 protons, confirming their scalar coupling and spatial proximity of three bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with their directly attached carbons. aps.org This would definitively link the ¹H signals for H-4 and H-6 to their corresponding ¹³C signals (C4 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range connectivity (typically 2-3 bonds). aps.org It would show correlations between the protons and carbons that are not directly bonded. For instance, the H-4 proton would be expected to show correlations to C-3, C-5, and C-6. The H-6 proton would show correlations to C-2, C-4, and C-5. Furthermore, correlations between the fluorine atoms of the pentafluoroethyl group and the C-2 carbon of the pyridine ring would be observable in a ¹⁹F-¹³C HMBC experiment, confirming the attachment of the side chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. For 3,5-Dichloro-2-pentafluoroethyl-pyridine (C₇H₂Cl₂F₅N), the expected monoisotopic mass is 264.9505. HRMS can confirm this with high accuracy.

In addition to the molecular ion peak, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern under electron ionization (EI) would likely involve the loss of the pentafluoroethyl group or chlorine atoms. Common fragmentation pathways for related pyridine derivatives include the cleavage of the C-C bond of the alkyl side chain and the loss of halogen atoms.

Table 2: Predicted HRMS Data for 3,5-Dichloro-2-pentafluoroethyl-pyridine

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₂³⁵Cl₂F₅N | 264.9505 |

| [M+2]⁺ | C₇H₂³⁵Cl³⁷ClF₅N | 266.9476 |

| [M+4]⁺ | C₇H₂³⁷Cl₂F₅N | 268.9446 |

| [M-CF₃]⁺ | C₆H₂Cl₂F₂N | 195.9612 |

| [M-C₂F₅]⁺ | C₅H₂Cl₂N | 145.9697 |

Note: m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination of 3,5-Dichloro-2-pentafluoroethyl-pyridine and its Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 3,5-Dichloro-2-pentafluoroethyl-pyridine itself has not been reported in the searched literature, analysis of related structures, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, can provide insights.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding. For 3,5-Dichloro-2-pentafluoroethyl-pyridine, the spectra would be complex due to the low symmetry of the molecule.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (ν(C=C) and ν(C=N)) are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, would be expected around 1000 cm⁻¹.

C-F and C-C Vibrations of the Pentafluoroethyl Group: The C-F stretching vibrations are expected to be very strong in the IR spectrum and typically occur in the 1100-1300 cm⁻¹ region. The C-C stretch of the ethyl group will also be present.

C-H Vibrations: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while out-of-plane C-H bending modes will appear at lower wavenumbers (typically 700-900 cm⁻¹).

A combined analysis of both IR and Raman spectra would be necessary for a more complete assignment of the vibrational modes, as some modes may be strong in one technique and weak or silent in the other due to selection rules.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for 3,5-Dichloro-2-pentafluoroethyl-pyridine

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Ring Stretching (νC=C, νC=N) | 1400 - 1600 | Strong | Strong |

| C-F Stretch | 1100 - 1300 | Very Strong | Medium |

| Ring Breathing | 980 - 1050 | Weak | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Note: Predictions are based on data for analogous halogenated pyridines.

Future Directions and Emerging Research Avenues for 3,5 Dichloro 2 Pentafluoroethyl Pyridine

Development of Novel Sustainable Synthetic Pathways and Methodologies

The synthesis of highly halogenated and polyfluoroalkylated pyridines often relies on multi-step processes that can be resource-intensive and generate significant waste. A key future direction will be the development of more sustainable and efficient synthetic methods.

Current approaches to similar structures often involve halogen exchange fluorination or the introduction of fluorinated side chains. For instance, the synthesis of related compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) has been achieved through the reaction of pentachloropyridine (B147404) with potassium fluoride (B91410) in an aprotic solvent. google.comgoogleapis.comgoogle.com Researchers have focused on optimizing these reactions by exploring various solvents and reaction conditions to improve yields and reduce the formation of byproducts. google.comgoogleapis.comgoogle.com

Future research could focus on adapting these methods for the introduction of a pentafluoroethyl group onto a dichloropyridine scaffold. This might involve the use of novel perfluoroalkylating agents that are more efficient and generate less waste. A particularly innovative and sustainable approach would be to utilize per- and polyfluoroalkyl substances (PFAS) as a feedstock. Transforming these environmentally persistent "forever chemicals" into valuable, complex molecules like 3,5-Dichloro-2-pentafluoroethyl-pyridine represents a significant opportunity in green chemistry. chemeurope.comscitechdaily.comasiaresearchnews.comtechnologynetworks.com

Furthermore, the development of one-pot or domino reactions, where multiple transformations occur in a single reaction vessel, could significantly improve the efficiency and sustainability of the synthesis. mdpi.com These methods reduce the need for purification of intermediates, saving time, solvents, and energy.

Exploration of Unconventional Reactivity Profiles and New Transformations

The electronic properties of the pyridine (B92270) ring are significantly altered by the presence of both chlorine and a pentafluoroethyl group. The strong electron-withdrawing nature of these substituents is expected to make the pyridine ring highly electron-deficient. This opens up avenues for exploring unconventional reactivity.

The reactivity of perfluoropyridine, which readily undergoes nucleophilic aromatic substitution (SNAr), provides a model for what might be expected with 3,5-Dichloro-2-pentafluoroethyl-pyridine. nih.gov The chlorine atoms on the ring could serve as leaving groups for substitution reactions with a variety of nucleophiles, allowing for the introduction of new functional groups and the synthesis of a diverse library of derivatives.

Future research should systematically investigate the regioselectivity of these SNAr reactions. The interplay between the directing effects of the nitrogen atom, the chlorine atoms, and the pentafluoroethyl group could lead to interesting and potentially useful reactivity patterns. Additionally, exploring the reactivity of the pentafluoroethyl group itself, which is generally considered to be chemically inert, could lead to novel transformations.

Integration into Advanced Functional Materials and Next-Generation Chemical Technologies

The unique properties conferred by fluorine, such as increased thermal stability, chemical resistance, and altered electronic characteristics, make fluorinated compounds highly desirable for advanced materials. nih.gov The incorporation of 3,5-Dichloro-2-pentafluoroethyl-pyridine into polymers could lead to materials with enhanced properties. For example, fluoropolymers often exhibit low surface energy, high hydrophobicity, and excellent resistance to degradation. nih.gov

There is also potential for the use of this compound or its derivatives in optoelectronic applications. For instance, fluorinated pyridine derivatives have been investigated as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org The specific electronic properties of 3,5-Dichloro-2-pentafluoroethyl-pyridine could be tuned through derivatization to create materials with tailored properties for various electronic devices. The development of new materials with specific properties is a key area of application for heterocyclic compounds. numberanalytics.com

Synergistic Approaches Combining Synthetic and Computational Chemistry

The synergy between synthetic and computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. Computational modeling can be used to predict the properties and reactivity of 3,5-Dichloro-2-pentafluoroethyl-pyridine and its derivatives, guiding synthetic efforts towards the most promising targets.

For example, Density Functional Theory (DFT) calculations can provide insights into the electronic structure, bond energies, and reaction mechanisms of halogenated pyridines. acs.org This information can be used to predict the most likely sites for nucleophilic attack or other reactions, saving significant time and resources in the laboratory. Computational studies can also be employed to design molecules with specific electronic or optical properties for materials applications. As the field of heterocyclic chemistry evolves, the integration of computational modeling is becoming increasingly important. numberanalytics.com

Challenges and Opportunities in the Field of Highly Fluorinated and Halogenated Heterocyclic Chemistry

While the potential applications of compounds like 3,5-Dichloro-2-pentafluoroethyl-pyridine are vast, there are also significant challenges to overcome. The synthesis of complex heterocyclic molecules can be difficult, often requiring multi-step procedures with sensitive reagents. numberanalytics.com Achieving regioselectivity in the functionalization of poly-substituted pyridines is a persistent challenge in organic synthesis. chemeurope.comuni-muenster.de

However, these challenges also present opportunities for innovation. The development of new synthetic methodologies that are more efficient, selective, and sustainable would be a major advance in the field. There is a growing demand for novel fluorinated compounds in a variety of industries, and overcoming the synthetic hurdles will unlock the full potential of this class of molecules. The exploration of the unique reactivity of highly halogenated and perfluoroalkylated pyridines could lead to the discovery of new chemical transformations and the development of novel reagents for organic synthesis. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-pentafluoroethyl-pyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging trifluoroacetic anhydride (TFAA) as a fluorinating agent. Optimize reaction efficiency by controlling temperature (80–120°C) and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>75%). Reaction progress should be monitored using thin-layer chromatography (TLC) .

Table 1: Key Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst Loading | 1–5 mol% Pd(PPh₃)₄ |

| Purification Solvent | Hexane/Ethyl Acetate |

Q. What analytical techniques are most effective for characterizing the purity and structure of 3,5-Dichloro-2-pentafluoroethyl-pyridine?

- Methodological Answer :

-

Purity : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities at <3% .

-

Structural Confirmation : Nuclear magnetic resonance (¹H/¹³C NMR) identifies chlorine and fluorine substituents (e.g., δ ~8.5 ppm for pyridinic protons). X-ray crystallography (using SHELX programs) resolves stereoelectronic effects .

Table 2: Key Physical Properties

Property Value Molecular Weight 266 g/mol CAS RN 1816287-98-5 SMILES ClC1=NC=C(C(F)(F)F)C(Cl)=C1

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 3,5-Dichloro-2-pentafluoroethyl-pyridine in nucleophilic substitution reactions?

- Methodological Answer : The pentafluoroethyl group (-CF₂CF₃) exerts strong electron-withdrawing effects, reducing electron density at the pyridine ring. This enhances susceptibility to nucleophilic attack at the 2- and 6-positions. Density functional theory (DFT) calculations (B3LYP/6-311++G**) can model charge distribution. Experimentally, reaction with sodium methoxide (MeONa) in DMF at 60°C yields methoxy-substituted derivatives .

Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts) be resolved?

- Methodological Answer : Cross-validation using multiple techniques is critical:

- Compare experimental ¹⁹F NMR shifts with computational predictions (GIAO method).

- Use infrared (IR) spectroscopy to confirm functional groups (C-F stretches at 1100–1200 cm⁻¹).

- Resolve crystallographic ambiguities via SHELXL refinement .

Q. What strategies mitigate byproduct formation during fluorination steps in synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 40–60°C) reduce decomposition.

- Reagent Selection : Use TFAA over harsher fluorinating agents (e.g., SF₄) to minimize side reactions.

- In Situ Monitoring : Real-time GC-MS identifies intermediates like 3,5-dichloropyridine derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Contradictions may arise from solvent choice or impurity profiles. Stability assays in HCl/THF (1:1) at 25°C show <5% degradation over 24 hours. Use LC-MS to track degradation products (e.g., hydrolyzed pyridine rings). Reproduce experiments under inert atmospheres to exclude oxidative pathways .

Experimental Design Considerations

Q. What safety protocols are critical when handling 3,5-Dichloro-2-pentafluoroethyl-pyridine?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.